![molecular formula C14H23Cl2N3O B1442620 N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1257856-44-2](/img/structure/B1442620.png)
N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Overview
Description
“N-(3,5-Dimethylphenyl)-2-(1-piperazinyl)acetamide dihydrochloride” is a chemical compound with the molecular formula C14H23Cl2N3O. Its average mass is 320.258 Da and its monoisotopic mass is 319.121826 Da . It is related to the compound “N-(3,5-dimethylphenyl)alanine”, which contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride”, has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
“N-(3,5-Dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride” is a chemical compound with the molecular formula C14H23Cl2N3O. Its average mass is 320.258 Da and its monoisotopic mass is 319.121826 Da .Scientific Research Applications
Psychotic Disorders Treatment
This compound has shown promise as a Trace Amine-Associated Receptor 1 (TAAR1) agonist . TAAR1 is a receptor involved in modulating neurotransmitter systems, and its agonists are being researched for the treatment of psychotic disorders such as schizophrenia. The compound’s efficacy was tested in vivo using a dopamine transporter knockout (DAT-KO) rat model, which is a model for dopamine-dependent hyperlocomotion, a symptom observed in psychotic disorders. The compound demonstrated a dose-dependent reduction in hyperlocomotion, indicating potential as a novel treatment option .
Neuropharmacology
In the realm of neuropharmacology, the compound’s interaction with TAAR1 suggests its utility in exploring the neurochemical pathways associated with biogenic amines. This can lead to a better understanding of the molecular mechanisms underlying various neurological conditions and can aid in the development of targeted therapies .
Molecular Modeling
The compound’s structure–activity relationship has been studied through molecular modeling against the crystal structure of TAAR1 . This application is crucial for drug design and discovery, allowing researchers to predict how the compound interacts at the molecular level with the receptor, which can be instrumental in refining its pharmacological profile.
Synthesis of Heterocyclic Systems
N-substituted β-alanines, like the one , are versatile starting materials for synthesizing a variety of heterocyclic systems. These systems are commonly found in pharmaceuticals, fungicides, and herbicides, indicating the compound’s potential in contributing to the synthesis of these classes of chemicals .
Structural Analysis via NMR and IR Spectroscopy
The compound’s structural characteristics have been explored using NMR and IR spectroscopy . This application is significant for confirming the structure of synthesized compounds and for understanding their chemical properties .
Development of Antipsychotic Drugs
Given its role as a TAAR1 agonist, the compound is a candidate for the development of antipsychotic drugs. Its ability to modulate dopaminergic function makes it a potential lead for preclinical characterization in the pursuit of new treatments for disorders associated with increased dopaminergic activity .
Chemical Reference Standard
While not directly related to the compound , closely related compounds are used as chemical reference standards in pharmaceutical testing. This highlights the importance of such compounds in ensuring the accuracy and reliability of pharmaceutical analyses .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17;;/h7-9,15H,3-6,10H2,1-2H3,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQHOAPXYKTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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